Cas no 49573-30-0 (7-Quinolinecarbaldehyde)
7-Quinolinecarbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 7-Formylquinoline
- 7-Quinolinecarboxaldehyde
- Quinoline-7-carbaldehyde
- quinoline-7-carbaldehyde(SALTDATA: FREE)
- 7-QUINOLINECARBALDEHYDE
- WINWAFCAQPFBQA-UHFFFAOYSA-N
- PubChem23838
- QUINOLINE-7-CARBOXALDEHYDE
- STK397459
- SBB019424
- quinoline-7-carbaldehyde, AldrichCPR
- TRA0074486
- AB09099
- RP01948
- BC228633
- AB0038101
- ST4148049
- Q0067
- BB 02593
- FT-0649348
- MFCD01366121
- Z1065726060
- 49573-30-0
- CS-W010914
- EN300-66948
- BB 0259379
- AS-30662
- SCHEMBL401692
- AKOS000270293
- SY050688
- AMY13900
- A7384
- DTXSID30405701
- DB-012516
- 7-Quinolinecarbaldehyde
-
- MDL: MFCD01366121
- Inchi: 1S/C10H7NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-7H
- InChI Key: WINWAFCAQPFBQA-UHFFFAOYSA-N
- SMILES: O=CC1C=CC2=CC=CN=C2C=1
Computed Properties
- Exact Mass: 157.05300
- Monoisotopic Mass: 157.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 30
Experimental Properties
- Density: 1.223
- Melting Point: 85.0 to 88.0 deg-C
- Boiling Point: 314.3°C at 760 mmHg
- Flash Point: 151.9°C
- Refractive Index: 1.687
- PSA: 29.96000
- LogP: 2.04730
7-Quinolinecarbaldehyde Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
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Hazardous Material Identification:
- HazardClass:IRRITANT
7-Quinolinecarbaldehyde Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Quinolinecarbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 031495-2g |
Quinoline-7-carbaldehyde |
49573-30-0 | 95% | 2g |
£372.00 | 2022-03-01 | |
| Alichem | A189001126-250mg |
Quinoline-7-carboxaldehyde |
49573-30-0 | 98% | 250mg |
$247.70 | 2023-09-01 | |
| Alichem | A189001126-1g |
Quinoline-7-carboxaldehyde |
49573-30-0 | 98% | 1g |
$566.17 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q133722-100mg |
7-Quinolinecarbaldehyde |
49573-30-0 | 98.0% | 100mg |
¥153.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009127-1g |
7-Quinolinecarbaldehyde |
49573-30-0 | 95% | 1g |
¥620 | 2023-06-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Q826212-1g |
Quinoline-7-carbaldehyde |
49573-30-0 | ≥95% | 1g |
3,560.40 | 2021-05-17 | |
| Chemenu | CM102383-1g |
quinoline-7-carbaldehyde |
49573-30-0 | 95% | 1g |
$430 | 2021-08-06 | |
| Apollo Scientific | OR924120-100mg |
Quinoline-7-carbaldehyde |
49573-30-0 | 98% | 100mg |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR924120-250mg |
Quinoline-7-carbaldehyde |
49573-30-0 | 98% | 250mg |
£17.00 | 2025-03-21 | |
| TRC | Q700503-100mg |
7-Quinolinecarbaldehyde |
49573-30-0 | 100mg |
$178.00 | 2023-05-17 |
7-Quinolinecarbaldehyde Suppliers
7-Quinolinecarbaldehyde Related Literature
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Lianpeng Tong,Ruifa Zong,Rongwei Zhou,Nattawut Kaveevivitchai,Gang Zhang,Randolph P. Thummel Faraday Discuss. 2015 185 87
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2. A luminescent Pt(ii) complex with a terpyridine-like ligand involving a six-membered chelate ringYi-Zhen Hu,Michael H. Wilson,Ruifa Zong,Celine Bonnefous,David R. McMillin,Randolph P. Thummel Dalton Trans. 2005 354
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Yunxin Yao,Mouad Alami,Abdallah Hamze,Olivier Provot Org. Biomol. Chem. 2021 19 3509
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Abolfazl Ghaderian,Alicja Franke,Marcos Gil-Sepulcre,Jordi Benet-Buchholz,Antoni Llobet,Ivana Ivanovi?-Burmazovi?,Carolina Gimbert-Suri?ach Dalton Trans. 2020 49 17375
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Cailin Wang,Wei Zhang,Shenci Lu,Jingfei Wu,Zongjun Shi Chem. Commun. 2008 5176
Additional information on 7-Quinolinecarbaldehyde
Introduction to 7-Quinolinecarbaldehyde (CAS No. 49573-30-0)
7-Quinolinecarbaldehyde, also known as 7-(quinolin-7-yl)acetaldehyde, is a versatile organic compound with the chemical formula C10H7NO. It is a derivative of quinoline, a heterocyclic aromatic compound with a wide range of applications in the fields of pharmaceuticals, materials science, and organic synthesis. The compound is identified by its CAS number 49573-30-0.
7-Quinolinecarbaldehyde is characterized by its distinctive molecular structure, which includes a quinoline ring and an aldehyde functional group. This unique combination of functional groups endows the compound with a variety of chemical properties that make it valuable in various scientific and industrial applications. The aldehyde group, in particular, is highly reactive and can participate in numerous chemical reactions, such as condensation, reduction, and oxidation processes.
In the pharmaceutical industry, 7-Quinolinecarbaldehyde has gained significant attention due to its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its role in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 7-Quinolinecarbaldehyde as a key intermediate in the synthesis of quinoline-based antimalarial agents. These agents have shown promising results in preclinical trials, demonstrating high efficacy against drug-resistant strains of Plasmodium falciparum.
Beyond its pharmaceutical applications, 7-Quinolinecarbaldehyde has also found use in materials science. Its unique electronic properties make it suitable for the development of advanced materials with specific optical and electronic characteristics. Researchers at the University of California, Berkeley, have reported the synthesis of quinoline-based polymers using 7-Quinolinecarbaldehyde. These polymers exhibit excellent photoluminescence properties and have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The synthetic versatility of 7-Quinolinecarbaldehyde has also been leveraged in organic synthesis to create complex molecules with diverse functionalities. A notable example is its use in the synthesis of chiral ligands for asymmetric catalysis. A study published in the Tetrahedron Letters described a method for synthesizing enantiomerically pure chiral ligands using 7-Quinolinecarbaldehyde. These ligands have been successfully applied in asymmetric hydrogenation reactions, leading to high enantioselectivity and yield.
In addition to its synthetic applications, 7-Quinolinecarbaldehyde has been studied for its biological activities. Research conducted at the National Institutes of Health (NIH) has shown that derivatives of 7-Quinolinecarbaldehyde exhibit potent anti-inflammatory and antioxidant properties. These findings suggest potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.
The safety and environmental impact of 7-Quinolinecarbaldehyde are also important considerations. While it is generally considered safe for laboratory use under proper handling conditions, it is essential to follow standard safety protocols to minimize any potential risks. Environmental studies have indicated that proper disposal methods should be employed to prevent contamination and ensure environmental sustainability.
In conclusion, 7-Quinolinecarbaldehyde (CAS No. 49573-30-0) is a multifaceted compound with significant potential across various scientific and industrial domains. Its unique chemical properties and synthetic versatility make it an invaluable tool for researchers and scientists working on advanced materials, pharmaceuticals, and organic synthesis. As ongoing research continues to uncover new applications and properties, the importance of this compound is likely to grow even further.
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